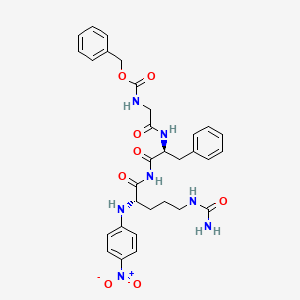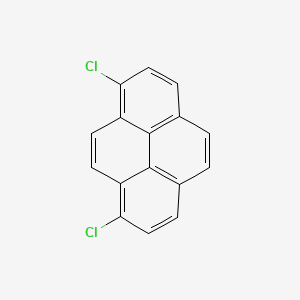
1,8-Dichloropyrene
説明
1,8-Dichloropyrene is a chlorinated polycyclic aromatic hydrocarbon . It is a high-quality certified reference material used in cancer research and analytical standards .
Synthesis Analysis
The synthesis of this compound is achieved by the reaction of Pyrene . The dominant process of generation is by reaction of PAHs with chlorine in pyrosynthesis . This secondary reaction process also occurs in aquatic environments .Physical And Chemical Properties Analysis
This compound has a melting point of 158-162°C. It is slightly soluble in chloroform and methanol. It is a solid substance with a white to off-white color .科学的研究の応用
Fluorescent Organogel Synthesis
1,8-Dichloropyrene derivatives have been used in the synthesis of fluorescent organogels. For instance, a pyrene-containing compound demonstrated stable gel-formation properties in various solvents and exhibited selective fluorescence behavior towards Zn2+ in aqueous solution. These compounds' aggregation behavior and temperature-dependent emission properties suggest potential applications in materials science and sensing technologies (Huang, Chen, Huang, & Xu, 2014).
Photophysical Properties Study
Research on this compound analogs like 1,8-dioxapyrene has contributed to understanding the photophysical characteristics of these compounds. Studies involving NMR characterization have provided insights into their electron delocalization and potential applications in photophysical and photochemical processes (Buisson, Kotzyba, Lièvremont, Demerseman, Platzer, Bideau, & Cotrait, 1993).
Environmental Chemistry
The transformation of pyrene into chlorinated derivatives like this compound in environmental settings has been studied. For example, the chlorination of pyrene in soil components under xenon irradiation has been explored, revealing how different soil components influence the formation of chlorinated pyrenes (Sugiyama, Katagiri, Kaneko, Watanabe, & Hirayama, 1999).
Macrocyclic Synthesis
This compound has been utilized in the synthesis of macrocycles, specifically in the formation of 1,8-pyrenylene-ethynylene macrocycles. These macrocycles have unique properties like little or no macrocyclic ring current and potential for small molecule intercalation, suggesting applications in molecular recognition and materials chemistry (Venkataramana et al., 2011).
Safety and Hazards
特性
IUPAC Name |
1,8-dichloropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYRCJCPADWWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)Cl)C=CC4=C(C=CC1=C43)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237614 | |
| Record name | 1,8-Dichloropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89315-22-0 | |
| Record name | 1,8-Dichloropyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089315220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Dichloropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1,8-dichloropyrene formed?
A1: The research paper identifies this compound as one of the by-products formed during the chlorination of pyrene. [] This suggests that the chlorine present in the water reacts with pyrene, leading to the formation of chlorinated derivatives, including this compound.
Q2: Are there any other by-products formed alongside this compound during pyrene chlorination?
A2: Yes, the study identified other by-products, namely 1-chloropyrene, 1,6-dichloropyrene, and pyrene-4,5-dione. [] The specific by-product distribution and their concentrations were found to be influenced by factors like pH.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



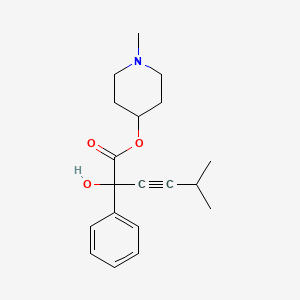

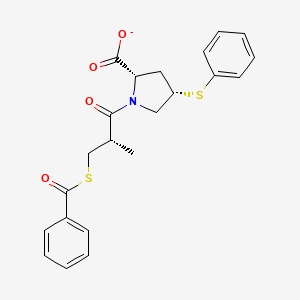
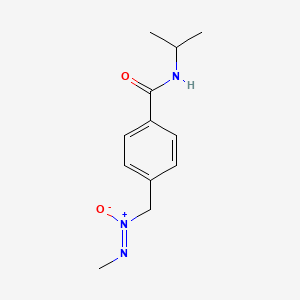
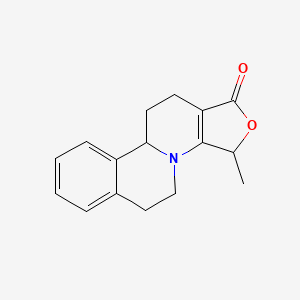
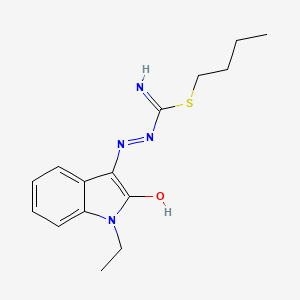
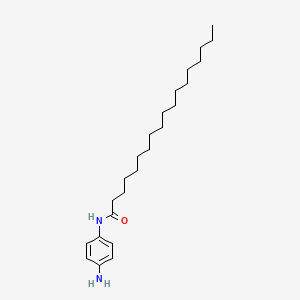
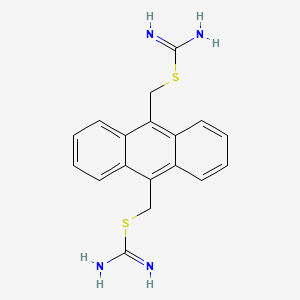
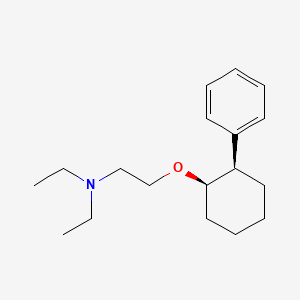
![2-Bromo-8-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B1220579.png)
